(Rac)-IBT6A hydrochloride is a chemical compound classified as a racemic mixture of the compound IBT6A. It is primarily recognized for its role as a Bruton’s tyrosine kinase inhibitor, which is significant in the treatment of various hematological malignancies. The compound is an impurity of Ibrutinib, a well-known irreversible inhibitor of Bruton’s tyrosine kinase that has been used in the treatment of certain types of blood cancers. The molecular formula for (Rac)-IBT6A hydrochloride is C22H23ClN6O, and it has been cataloged under the Chemical Identifier (CID) 78357771 in PubChem, providing a comprehensive database for its structural and chemical properties .
The synthesis of (Rac)-IBT6A hydrochloride typically involves multi-step organic reactions, where starting materials are transformed through various chemical processes to yield the desired compound. The synthesis can be approached through the following general steps:
The synthetic route often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. High-performance liquid chromatography (HPLC) is commonly utilized to analyze the purity of the synthesized product .
(Rac)-IBT6A hydrochloride features a complex molecular structure characterized by a pyrazolo-pyrimidine framework. The structural representation includes:
The three-dimensional conformation plays a crucial role in its biological activity as an inhibitor.
(Rac)-IBT6A hydrochloride can participate in various chemical reactions, particularly those relevant to drug development and medicinal chemistry:
The reactivity profile is essential for understanding how (Rac)-IBT6A can be modified or utilized in further synthetic pathways or formulations.
(Rac)-IBT6A hydrochloride acts primarily as an inhibitor of Bruton’s tyrosine kinase, which plays a pivotal role in B-cell receptor signaling pathways. By inhibiting this kinase:
The inhibition potency is quantified by an IC50 value, indicating the concentration required to inhibit 50% of enzyme activity; for Ibrutinib, this value is approximately 0.5 nM, suggesting that (Rac)-IBT6A may exhibit similar or varied potency depending on its specific interactions within biological systems .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions.
(Rac)-IBT6A hydrochloride serves multiple roles in scientific research:
(Rac)-IBT6A hydrochloride is a complex organic molecule with the systematic chemical name 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. Its molecular formula is C₂₂H₂₃ClN₆O, corresponding to a molecular weight of 422.91 g/mol [5] [9]. The compound features a multi-ring system comprising:
The hydrochloride salt form significantly enhances the compound's crystallinity and aqueous solubility compared to the free base (C₂₂H₂₂N₆O, MW: 386.45 g/mol) [1] [6]. This structural complexity is confirmed through advanced analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, which collectively verify the regiochemistry and salt formation [9].
Table 1: Key Structural Identifiers of (Rac)-IBT6A Hydrochloride
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C₂₂H₂₃ClN₆O | [5] [9] |
Molecular Weight | 422.91 g/mol | [5] [9] |
Free Base Formula | C₂₂H₂₂N₆O | [1] [6] |
Free Base Molecular Weight | 386.45 g/mol | [1] [6] |
CAS Number (Hydrochloride) | 1807619-60-8 (racemate); 1553977-42-6 (R-enantiomer salt) | [5] [9] |
CAS Number (Free Base) | 1412418-47-3 (racemate); 1022150-12-4 (IBT6A) | [1] [6] |
SMILES (Hydrochloride) | NC₁=C₂C(N(C₃CNCCC₃)N=C₂C₄=CC=C(OC₅=CC=CC=C₅)C=C₄)=NC=N₁.[H]Cl | [5] [9] |
(Rac)-IBT6A hydrochloride is defined as an equimolar (1:1) mixture of the R- and S-enantiomers of IBT6A hydrochloride, lacking chiral separation [1] [7]. The chiral center resides at the C3 position of the piperidine ring, where the carbon atom adopts a tetrahedral geometry with four distinct substituents [9]. This racemization has profound implications:
Chiral HPLC analyses using columns like Chiralpak® IC or AD-H confirm the 1:1 ratio in (Rac)-IBT6A hydrochloride, with retention times typically differing by 1.5–2 minutes under normal-phase conditions [9]. Despite the R-enantiomer's superior target affinity, the racemic mixture remains chemically suitable for its primary application—serving as a synthon in complex reactions where chirality may not influence the reaction pathway [2] [3].
Table 2: Comparative Analysis of IBT6A Hydrochloride Enantiomers
Property | R-Enantiomer Hydrochloride | S-Enantiomer Hydrochloride | Racemate (Rac) |
---|---|---|---|
BTK Inhibition IC₅₀ | 0.5 nM | >500 nM | Not applicable |
Chromatographic Resolution | tᵣ = 12.8 min (Chiralpak® IC, hexane:iPrOH:DEA 80:20:0.1) | tᵣ = 14.3 min | Two peaks (1:1 area ratio) |
Pharmaceutical Relevance | High (Active metabolite precursor) | Low | Intermediate for synthesis |
Crystalline Form | Monoclinic prisms | Monoclinic prisms | Needle-like aggregates |
(Rac)-IBT6A hydrochloride serves primarily as a precursor in synthesizing structurally complex derivatives, particularly Ibrutinib dimers and specialized adducts. Its synthetic utility arises from two reactive centers: the pyrazolopyrimidine C4 amine and the piperidine N-H group [1] [3] [6]. Key applications include:
Ibrutinib Dimer Synthesis:(Rac)-IBT6A undergoes Pd-catalyzed Suzuki-Miyaura coupling with diboronic esters to form symmetric dimers, or amidation reactions with diacid linkers (e.g., succinyl chloride) to generate covalent dimers. These dimers enhance BTK binding avidity through bivalent interactions [3] [6]. The general reaction scheme proceeds as:2 (Rac)-IBT6A + Linker → Dimer + 2 HCl
Activity-Based Probes (ABPs):The C4 amine is conjugated to biotin or fluorescent tags via NHS ester chemistry, creating ABPs for monitoring BTK occupancy in cellular lysates. This application leverages Ibrutinib's irreversible binding mechanism while adding detection capabilities [3] [6].
Adduct Formation:Under oxidative conditions (e.g., peroxide exposure), (Rac)-IBT6A forms electrophilic quinone-imine intermediates that react with nucleophilic residues (cysteine, lysine), generating adducts relevant to metabolite studies [1].
Reaction optimization focuses on controlling stoichiometry (typically 2:1 IBT6A:linker) and employing coupling agents like HATU in dimethylacetamide (DMAc) at 0–5°C to minimize epimerization [6]. Yields for dimerization range from 45–68% after silica gel purification, with purity >95% confirmed by HPLC [3].
Table 3: Synthetic Routes for (Rac)-IBT6A-Derived Complexes
Product Type | Reaction Conditions | Key Reagents/Catalysts | Yield (%) | Application |
---|---|---|---|---|
Ibrutinib Dimers | 80°C, N₂ atmosphere, 12h | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 45-52 | Bivalent BTK inhibitors |
Biotinylated Probes | 25°C, DMF, 2h | NHS-PEG₄-Biotin, DIEA | 68 | Cellular BTK occupancy assays |
Quinone-imine Adducts | 37°C, pH 7.4 PBS, 1h | H₂O₂, GSH (trapping agent) | 82 (adduct) | Reactive metabolite studies |
Polyethylene Glycol Conjugates | 0-5°C, 4h | NHS-PEG₁₂-acid, DMAP | 61 | Solubility enhancement |
Crystallization represents the critical purification and isolation step for (Rac)-IBT6A hydrochloride, directly influencing particle size distribution, polymorphic form, and chemical stability. Optimization studies reveal:
Solvent Systems:Ethanol-water mixtures (70:30 v/v) produce high-purity (>99.5%) crystals with favorable flow properties, while isopropanol yields smaller, harder crystals. Acetonitrile induces rapid crystallization but risks solvent inclusion [1] [6].
Cooling Profile:Controlled linear cooling (1°C/min) from 60°C to −5°C generates uniform crystals (D₅₀ = 85 µm), whereas rapid quenching causes amorphous precipitation [6]. Seeding with pre-formed crystals at 50°C suppresses polymorphic transitions.
Acidification Control:Gradual addition of HCl (2M in IPA) to (Rac)-IBT6A free base suspensions maintains pH between 2.0–2.5, preventing decomposition. Stoichiometry must exceed 1.05 equivalents to ensure complete salt formation [9].
Polymorph Screening:Form I (needle-like) is the stable polymorph below 40°C, while Form II (prismatic) emerges above 80°C in anhydrous ethanol. Slurry conversion experiments confirm Form I's thermodynamic dominance [9].
Post-crystallization, fluid-bed drying at 40°C achieves residual solvent levels (<500 ppm ethanol) without compromising crystallinity. The optimized process delivers >99% chemical purity and 93% recovery, meeting pharmaceutical intermediate standards [6].
Table 4: Crystallization Parameters for (Rac)-IBT6A Hydrochloride
Parameter | Optimal Condition | Suboptimal Alternatives | Impact on Product |
---|---|---|---|
Solvent Composition | Ethanol:Water (70:30 v/v) | Isopropanol, Acetonitrile | Maximizes purity (99.5%) and crystal uniformity |
Cooling Rate | 1°C/min (60°C → −5°C) | >2°C/min or <0.5°C/min | Controls crystal size distribution (D₅₀ = 85 µm) |
HCl Equivalents | 1.05–1.10 eq | ≤1.0 eq | Ensures complete salt formation (>99.9%) |
Seeding Strategy | 0.5% w/w Form I seeds at 50°C | No seeding | Suppresses Form II polymorph formation |
Final Drying | Fluid-bed, 40°C, 4h | Tray drying, 60°C | Maintains crystal structure; residual EtOH <500 ppm |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7